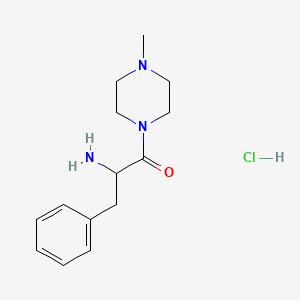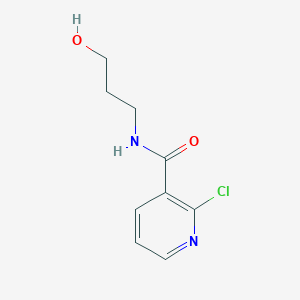![molecular formula C13H20ClNO2 B1441708 Chlorhydrate de 3-{[(3-méthoxybenzyl)oxy]méthyl}pyrrolidine CAS No. 1220032-48-3](/img/structure/B1441708.png)
Chlorhydrate de 3-{[(3-méthoxybenzyl)oxy]méthyl}pyrrolidine
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3-methoxybenzyl group through an oxy-methyl linkage.
Applications De Recherche Scientifique
3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Méthodes De Préparation
The synthesis of 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the 3-Methoxybenzyl Group: The 3-methoxybenzyl group is introduced through an etherification reaction, where the hydroxyl group of the pyrrolidine ring reacts with 3-methoxybenzyl chloride in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Analyse Des Réactions Chimiques
3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-methoxybenzyl group can be replaced by other nucleophiles under appropriate conditions.
Mécanisme D'action
The mechanism of action of 3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to modulation of their activity. This can result in changes in cellular signaling pathways, gene expression, and other biological processes .
Comparaison Avec Des Composés Similaires
3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-{[(3-Methoxyphenyl)oxy]methyl}pyrrolidine hydrochloride: This compound has a similar structure but with a different substitution pattern on the benzyl group.
3-{[(3-Methoxybenzyl)oxy]methyl}piperidine hydrochloride: This compound features a piperidine ring instead of a pyrrolidine ring, leading to different chemical and biological properties
Propriétés
IUPAC Name |
3-[(3-methoxyphenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-13-4-2-3-11(7-13)9-16-10-12-5-6-14-8-12;/h2-4,7,12,14H,5-6,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGZOPKOGVZNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


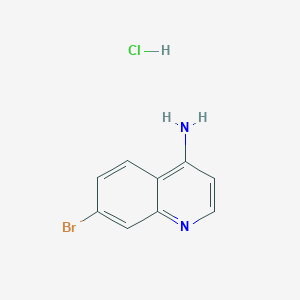
![2-[(3-Pyridinyloxy)methyl]benzoic acid](/img/structure/B1441627.png)
![2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441629.png)
![2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441631.png)

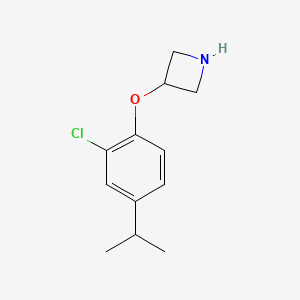
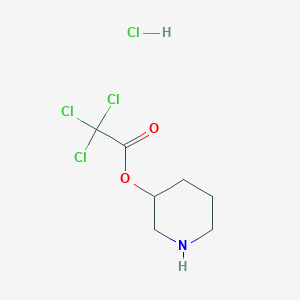
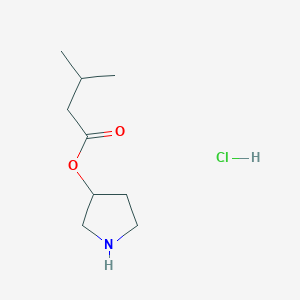
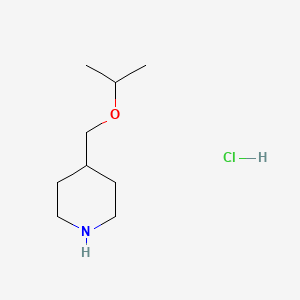
![4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441639.png)
